L-threo-3-Pentulose, 1-deoxy- (9CI)
Description
Structural Analysis
Molecular Formula and Structural Formula
L-threo-3-Pentulose, 1-deoxy- (9CI) has the molecular formula C₅H₁₀O₄ , corresponding to a deoxygenated pentulose derivative. The structural formula is defined as (2R,4R)-2,4,5-trihydroxypentanal , featuring a linear carbon chain with hydroxyl groups at positions 2, 4, and 5, and an aldehyde group at position 1. The absence of a hydroxyl group at position 3 distinguishes it from non-deoxygenated pentuloses.
Stereochemical Configuration
The compound exhibits L-threo stereochemistry, confirmed by its specific optical rotation and chiral center configurations. The absolute configuration at carbons 2 and 4 is critical for its biological activity and reactivity. X-ray crystallography of related derivatives, such as tri-O-acetyl-1-deoxy-L-threo-pentulose, validates the (2R,4R) configuration.
Key Structural Features
- Aldehyde functionality at C1.
- Three hydroxyl groups at C2, C4, and C5.
- Chiral centers at C2 and C4.
Table 1: Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₀O₄ | |
| IUPAC Name | (2R,4R)-2,4,5-trihydroxypentanal | |
| SMILES Notation | C(C@HO)C@HO | |
| InChI Key | GKHJPQPGKIAEJO-RFZPGFLSSA-N |
Molecular Properties
Physicochemical Properties
The compound has a molecular weight of 134.13 g/mol and exists as a hygroscopic syrup or crystalline solid under standard conditions. Its solubility profile includes high solubility in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO).
Thermal Stability
Differential scanning calorimetry (DSC) of analogous derivatives reveals a melting point range of 61–63°C , consistent with its hydrogen-bonding network.
Table 2: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 134.13 g/mol | |
| Melting Point | 61–63°C (derivatives) | |
| Solubility | Water, DMSO, methanol | |
| XLogP3-AA | -1.8 (hydrophilicity index) |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (CDCl₃) : Signals at δ 9.50 (aldehyde proton), δ 4.10–3.50 (hydroxyl-bearing methine protons), and δ 2.70–2.20 (methylene protons).
- ¹³C NMR : Peaks at δ 205.0 (aldehyde carbon), δ 70.0–75.0 (oxygen-bearing carbons), and δ 60.0–65.0 (primary alcohol carbons).
Infrared (IR) Spectroscopy
Strong absorption bands at 3300 cm⁻¹ (O–H stretch), 1720 cm⁻¹ (aldehyde C=O stretch), and 1050–1100 cm⁻¹ (C–O–C vibrations).
Mass Spectrometry
- High-Resolution Mass Spectrometry (HRMS) : Observed m/z 134.0579 (calculated for C₅H₁₀O₄: 134.0579).
- Fragmentation Patterns : Loss of H₂O (18 Da) and sequential cleavage of hydroxyl groups.
Table 3: Spectroscopic Signatures
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR | δ 9.50 (aldehyde), δ 4.10–3.50 (OH) | |
| ¹³C NMR | δ 205.0 (C=O) | |
| IR | 1720 cm⁻¹ (C=O) | |
| HRMS | m/z 134.0579 |
Properties
CAS No. |
148839-53-6 |
|---|---|
Molecular Formula |
C5H10O4 |
Molecular Weight |
134.131 |
IUPAC Name |
(2S,4S)-1,2,4-trihydroxypentan-3-one |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h3-4,6-8H,2H2,1H3/t3-,4-/m0/s1 |
InChI Key |
KXUWLQVMCRIKIU-IMJSIDKUSA-N |
SMILES |
CC(C(=O)C(CO)O)O |
Synonyms |
L-threo-3-Pentulose, 1-deoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : While L-Psicose and D-Tagatose are commercially produced via enzymatic isomerization, synthetic routes for L-threo-3-Pentulose, 1-deoxy- remain underexplored. Its rarity may stem from challenges in stereoselective deoxygenation .
- Biological Interactions : The absence of a C1 hydroxyl group could hinder phosphorylation, a critical step in sugar metabolism. This might limit its role in glycolysis but open avenues for antimetabolite design .
- Comparative Fluorescence Studies : Unrelated 9CI-designated compounds (e.g., anthracene derivatives in ) highlight the importance of aromatic stacking for fluorescence. However, this mechanism is irrelevant to the target sugar, emphasizing the need for context-specific comparisons .
Q & A
Q. What experimental techniques are recommended to study the binding interactions of 1-deoxy-L-threo-3-Pentulose (9CI) with biomolecular targets?
Fluorescence spectroscopy, isothermal titration calorimetry (ITC), and Job plot analysis are foundational methods. Fluorescence assays can detect structural changes in targets (e.g., G-quadruplex DNA) upon ligand binding by monitoring emission intensity shifts . ITC quantifies binding thermodynamics (e.g., dissociation constants ~10⁻⁵ M⁻¹), while Job plots determine stoichiometry (e.g., 1:1 ligand-to-target ratios) . For novel compounds, combine these with circular dichroism (CD) to confirm conformational stability.
Q. How can researchers assess the biocompatibility of 1-deoxy-L-threo-3-Pentulose (9CI) in cellular assays?
Conduct cytotoxicity assays across model systems:
- Tumor cells: Test viability at 20 μM concentrations using MTT or resazurin assays.
- Fungi/insects: Evaluate growth inhibition at 50–1000 ppm doses . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with live/dead staining to rule out false negatives.
Q. What structural features of 1-deoxy-L-threo-3-Pentulose (9CI) influence its selectivity for specific biomolecular targets?
Analyze the compound’s stereochemistry (e.g., L-threo configuration) and functional groups (e.g., pentulose backbone) using NMR and X-ray crystallography. For example, terminal stacking interactions with G-quartets in DNA may depend on the compound’s planar aromatic moieties, while hydroxyl groups enable hydrogen bonding . Compare analogs with modified substituents to isolate critical structural determinants.
Advanced Research Questions
Q. How can researchers resolve contradictions in binding affinity data for 1-deoxy-L-threo-3-Pentulose (9CI) across different experimental setups?
Discrepancies often arise from buffer conditions (e.g., ionic strength, pH) or target conformational dynamics. Standardize protocols:
- Use identical buffer systems (e.g., 20 mM KCl for G-quadruplex stability) .
- Validate target folding via CD or native PAGE before assays.
- Cross-reference ITC (thermodynamic) and fluorescence (kinetic) data to distinguish weak vs. transient interactions .
Q. What methodological strategies enhance the selectivity of 1-deoxy-L-threo-3-Pentulose (9CI) for a specific biomolecular target?
Employ competitive binding assays with structurally diverse targets (e.g., duplex DNA, other G-quadruplexes). For instance:
- Use fluorescence anisotropy to measure displacement by competing ligands .
- Perform mutagenesis on the target (e.g., modifying loop regions of c-MYC Pu22 G-quadruplex) to identify critical binding motifs . Structure-activity relationship (SAR) studies of analogs can further refine selectivity.
Q. How do kinetic and thermodynamic analyses differ in elucidating the binding mechanism of 1-deoxy-L-threo-3-Pentulose (9CI)?
Kinetic studies (stopped-flow fluorescence) reveal binding rates and intermediate states, while ITC provides ΔG, ΔH, and ΔS values. For example:
- A multi-step mechanism (kinetic match → dynamic interaction → final stacking) was inferred from time-resolved fluorescence decay .
- Entropy-driven binding (positive ΔS) suggests hydrophobic interactions dominate, whereas negative ΔH indicates hydrogen bonding .
Q. What computational tools complement experimental data in studying 1-deoxy-L-threo-3-Pentulose (9CI) interactions?
Molecular dynamics (MD) simulations can model ligand docking and stability at binding sites. Pair with:
- Density functional theory (DFT) to calculate electronic properties influencing stacking interactions.
- Free-energy perturbation (FEP) to predict binding affinity changes for structural analogs . Validate predictions with mutagenesis or isotopic labeling.
Methodological Pitfalls and Solutions
Q. Why might fluorescence-based assays yield false positives for 1-deoxy-L-threo-3-Pentulose (9CI) activity?
Autofluorescence or aggregation artifacts can distort results. Mitigate by:
- Conducting concentration-dependent studies to identify aggregation thresholds (e.g., dynamic light scattering).
- Including quenchers (e.g., potassium iodide) to distinguish specific vs. nonspecific binding .
Q. How can researchers address low signal-to-noise ratios in ITC experiments with weak binders like 1-deoxy-L-threo-3-Pentulose (9CI)?
Optimize cell concentrations (e.g., ≥100 μM ligand) and increase injection counts (≥20). Use high-precision microcalorimeters and repeat experiments under varying temperatures to improve data robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
